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Compound of Interest

Compound Name: Peaqx

Cat. No.: B2962860 Get Quote

For researchers in neuroscience and drug development, understanding the nuanced

interactions between compounds and their targets is paramount. This guide provides a detailed

comparison of peaqx (also known as NVP-AAM077) and ifenprodil, two antagonists of the N-

methyl-D-aspartate (NMDA) receptor, with a focus on their selectivity for different GluN2

subunits. The NMDA receptor, a key player in synaptic plasticity and neuronal communication,

is a heterotetrameric ion channel typically composed of two GluN1 subunits and two GluN2

subunits (GluN2A-D). The specific GluN2 subunit composition dictates the receptor's

pharmacological and biophysical properties, making subunit-selective antagonists valuable

tools for research and potential therapeutic agents.

Unveiling the Selectivity Profiles
Peaqx and ifenprodil exhibit distinct preferences for NMDA receptor subunits. Peaqx is

recognized as a competitive antagonist that preferentially targets GluN2A-containing receptors,

while ifenprodil is a non-competitive antagonist with high selectivity for GluN2B-containing

receptors.

Quantitative Comparison of Inhibitory Activity
The selectivity of these compounds is quantified by their half-maximal inhibitory concentration

(IC50) or binding affinity (Ki) at different NMDA receptor subunit combinations. The data

presented below, collated from various studies, highlights their contrasting profiles.
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Compound Receptor Subunit IC50 / Ki
Fold Selectivity
(GluN2B vs.
GluN2A)

Peaqx GluN1/GluN2A ~31-270 nM[1]
~11-15x preference

for GluN2A[1]

GluN1/GluN2B ~215-782 nM[1]

Ifenprodil GluN1/GluN2A ~146 µM[2]
>200x preference for

GluN2B[3]

GluN1/GluN2B ~0.34 µM[2]

It is important to note that early reports suggested a much higher selectivity (around 100-fold)

for peaqx towards GluN2A. However, subsequent and more detailed studies have revised this

to a more modest, yet significant, 11 to 15-fold preference[1]. In contrast, ifenprodil's high

selectivity for GluN2B has been consistently demonstrated.

Mechanism of Action: A Tale of Two Binding Sites
The differing selectivity of peaqx and ifenprodil stems from their distinct mechanisms of action

and binding sites on the NMDA receptor complex.

Peaqx acts as a competitive antagonist at the glutamate binding site on the GluN2 subunit. Its

preference for GluN2A is attributed to subtle differences in the amino acid residues within the

glutamate binding pocket of the GluN2A and GluN2B subunits.

Ifenprodil, on the other hand, is a non-competitive antagonist. It exerts its inhibitory effect by

binding to a distinct allosteric site located at the interface of the N-terminal domains of the

GluN1 and GluN2B subunits[3][4]. This binding site is unique to GluN2B-containing receptors,

which explains its high degree of selectivity.

Experimental Methodologies for Determining
Selectivity
The determination of subunit selectivity for compounds like peaqx and ifenprodil relies on

sophisticated experimental techniques. The primary methods employed are two-electrode
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voltage-clamp (TEVC) recordings in Xenopus oocytes and radioligand binding assays.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus
Oocytes
This electrophysiological technique is a cornerstone for studying the function of ion channels.

Experimental Protocol Outline:

Oocyte Preparation:Xenopus laevis oocytes are harvested and their follicular membrane is

enzymatically removed.

cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the specific

NMDA receptor subunits of interest (e.g., GluN1 and GluN2A, or GluN1 and GluN2B). The

oocytes are then incubated for several days to allow for protein expression and assembly of

functional receptors on the cell membrane.

Electrophysiological Recording: An oocyte expressing the desired receptor subtype is placed

in a recording chamber and impaled with two microelectrodes. One electrode measures the

membrane potential, while the other injects current to clamp the voltage at a specific level.

Agonist and Antagonist Application: The oocyte is perfused with a solution containing NMDA

and glycine (co-agonists required for receptor activation). The resulting inward current is

measured.

Inhibition Measurement: The experiment is repeated in the presence of varying

concentrations of the antagonist (peaqx or ifenprodil). The reduction in the agonist-evoked

current is measured to determine the IC50 value of the antagonist for that specific receptor

subtype.

Radioligand Binding Assays
This technique directly measures the binding of a radiolabeled compound to its receptor.

Experimental Protocol Outline:
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Membrane Preparation: Cells or tissues expressing the NMDA receptor subunits of interest

are homogenized and centrifuged to isolate cell membranes containing the receptors.

Incubation: The membrane preparation is incubated with a radiolabeled ligand that is known

to bind to the NMDA receptor.

Competition Binding: To determine the affinity of an unlabeled compound (like peaqx or

ifenprodil), the incubation is performed in the presence of varying concentrations of this

unlabeled competitor. The competitor will displace the radiolabeled ligand from the receptor.

Separation and Quantification: The bound and free radioligand are separated by filtration.

The amount of radioactivity bound to the membranes is then quantified using a scintillation

counter.

Data Analysis: The data is used to calculate the Ki (inhibition constant) of the competitor,

which is a measure of its binding affinity.

Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using

the DOT language.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b2962860?utm_src=pdf-custom-synthesis
https://www.pnas.org/doi/10.1073/pnas.1707752114
https://go.drugbank.com/drugs/DB08954
https://pmc.ncbi.nlm.nih.gov/articles/PMC3502619/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3502619/
https://pubmed.ncbi.nlm.nih.gov/22936815/
https://pubmed.ncbi.nlm.nih.gov/22936815/
https://www.benchchem.com/product/b2962860#peaqx-versus-ifenprodil-selectivity-for-nmda-receptor-subunits
https://www.benchchem.com/product/b2962860#peaqx-versus-ifenprodil-selectivity-for-nmda-receptor-subunits
https://www.benchchem.com/product/b2962860#peaqx-versus-ifenprodil-selectivity-for-nmda-receptor-subunits
https://www.benchchem.com/product/b2962860#peaqx-versus-ifenprodil-selectivity-for-nmda-receptor-subunits
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2962860?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2962860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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